

Application Notes and Protocols for MMV1557817 in Mouse Malaria Models

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Compound of Interest

Compound Name: MMV1557817

Cat. No.: B15581666

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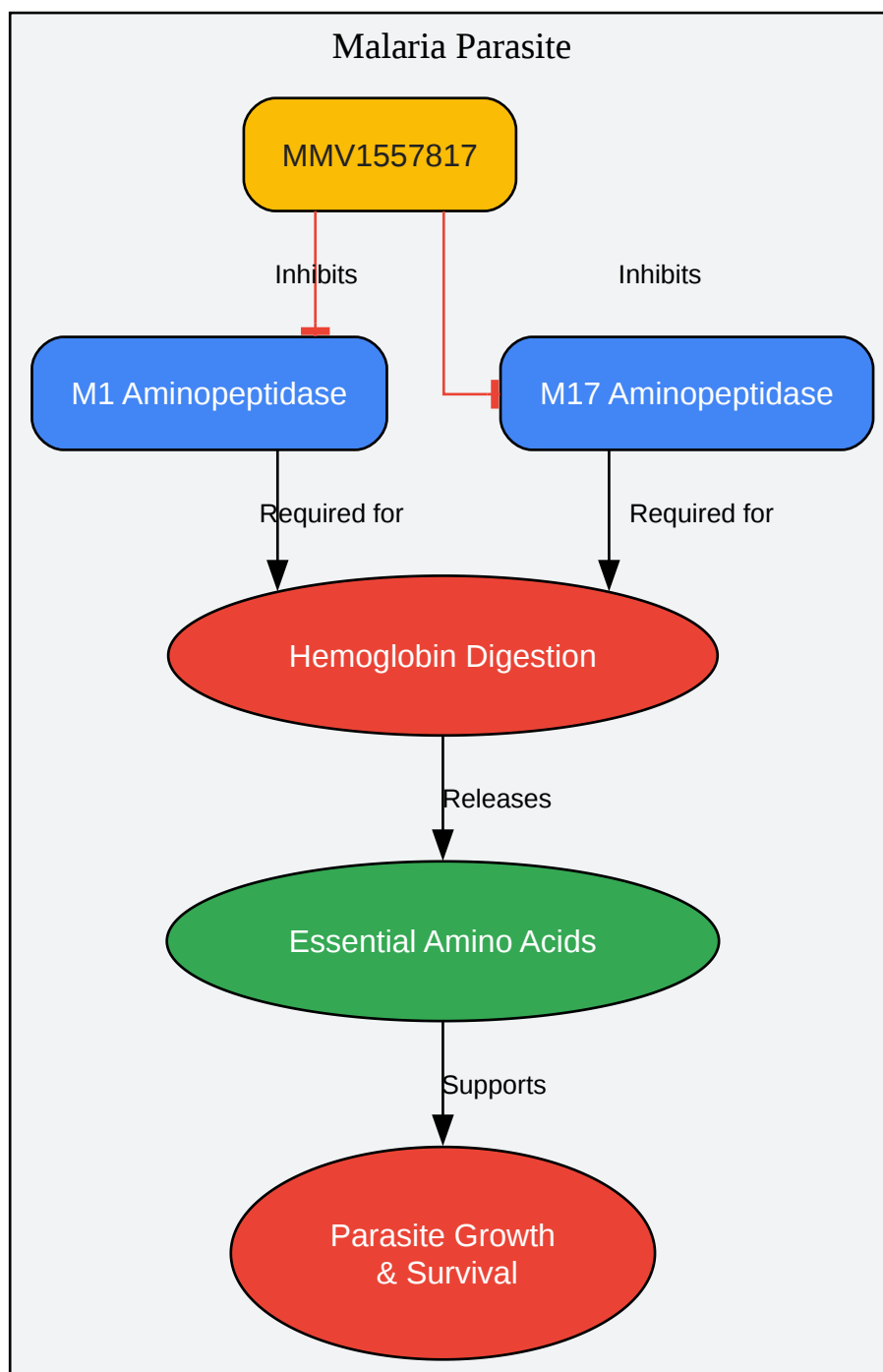
These application notes provide a comprehensive overview of the administration, dosage, and experimental protocols for the antimalarial compound **MMV1557817** in mouse models of malaria. The information is intended to guide researchers in designing and executing in vivo efficacy and pharmacokinetic studies.

Introduction

MMV1557817 is a potent, orally active antimalarial compound.[1] It functions as a selective, nanomolar dual inhibitor of the M1 and M17 aminopeptidases in both *Plasmodium falciparum* and *Plasmodium vivax*. [1][2] This dual inhibition disrupts end-stage hemoglobin digestion in the asexual stage of the parasite, leading to parasite death.[1][2] **MMV1557817** has demonstrated activity against both asexual and sexual stages of *P. falciparum* and is effective in murine malaria models.[2][3] Notably, parasites resistant to **MMV1557817** exhibit a slower growth rate and increased sensitivity to artemisinin.[2][4]

Mechanism of Action

MMV1557817's primary mechanism of action involves the targeted inhibition of two key parasitic enzymes, M1 and M17 aminopeptidases. This leads to a blockage in the hemoglobin digestion pathway, a critical process for parasite survival.



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Figure 1: Mechanism of action of **MMV1557817**.

In Vivo Administration and Dosage Summary

The following table summarizes the key parameters for the administration and dosage of **MMV1557817** in a standard mouse malaria model.

Parameter	Details	Reference
Compound	MMV1557817	[3]
Mouse Model	Plasmodium berghei ANKA infection	[3][5]
Mouse Strain	Balb/c (for efficacy), Swiss outbred (for pharmacokinetics)	[3][5][6]
Dosage	50 mg/kg	[3][5]
Administration Route	Oral gavage (p.o.)	[3]
Vehicle	70% (v/v) Tween 80 / 30% (v/v) ethanol, diluted 10-fold with water	[3]
Dosing Schedule	4-day suppressive test: Dosing at 2 hours post-infection, then daily for 3 consecutive days (Days 0, 1, 2, 3)	[3][5]
Reported Efficacy	95.4% parasite clearance on day 4 post-infection	[5]

Experimental Protocols

Protocol 1: Preparation of **MMV1557817** Formulation for Oral Gavage

This protocol describes the preparation of the vehicle and the final dosing suspension of **MMV1557817**.

Materials:

- **MMV1557817** powder
- Tween 80
- Ethanol
- Sterile water
- Sterile microcentrifuge tubes
- Vortex mixer

Procedure:

- Prepare the initial solvent by mixing 70% (v/v) Tween 80 and 30% (v/v) ethanol.
- Dissolve the required amount of **MMV1557817** powder in the Tween 80/ethanol solvent to create a concentrated stock.
- Just prior to administration, dilute the stock solution 10-fold with sterile water.
- Vortex the suspension thoroughly to ensure it is a uniform, off-white, milky suspension. The final pH should be approximately 6.0.[\[3\]](#)

Protocol 2: In Vivo Efficacy Assessment using the Peters' 4-Day Suppressive Test

This protocol outlines the standard method for evaluating the in vivo antimalarial efficacy of **MMV1557817** in a suppressive model.

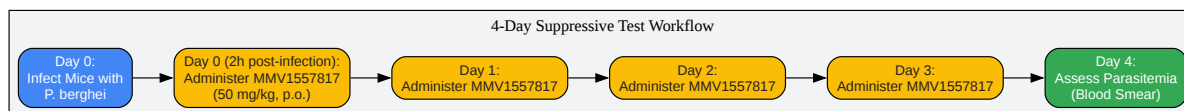
Materials:

- 6-week-old female Balb/c mice
- Plasmodium berghei ANKA-infected erythrocytes

- **MMV1557817** dosing suspension (from Protocol 1)
- Vehicle control (prepared as in Protocol 1, without **MMV1557817**)
- Positive control (e.g., 30 mg/kg artesunate)
- Giemsa stain
- Microscope slides
- Microscope with oil immersion lens

Procedure:

- Infection: On Day 0, infect groups of 4-5 mice intraperitoneally with 2 x 10⁷ P. berghei ANKA-infected erythrocytes.
- Treatment:
 - Two hours post-infection (Day 0), administer the first dose of 50 mg/kg **MMV1557817** via oral gavage.
 - Administer subsequent daily doses on Day 1, Day 2, and Day 3.
 - A control group should receive the vehicle only, and a positive control group should receive a standard antimalarial like artesunate.
- Monitoring Parasitemia:
 - On Day 4 post-infection, prepare thin blood smears from a tail snip of each mouse.
 - Fix the smears with methanol and stain with Giemsa.
 - Determine the percentage of parasitized red blood cells by counting a minimum of 1,000 erythrocytes under a microscope.
- Data Analysis: Calculate the percent parasite clearance relative to the vehicle-treated control group.



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